N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
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Overview
Description
N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic organic compound that features a benzofuran moiety linked to a pyrrole ring via a benzamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and aldehydes under acidic or basic conditions.
Attachment of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction between an amine and a diketone or through the Paal-Knorr synthesis.
Formation of the Benzamide Linkage: The final step involves coupling the benzofuran and pyrrole intermediates using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran and pyrrole rings can be oxidized under strong oxidizing conditions, leading to the formation of quinone and pyrrole oxide derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Quinone and pyrrole oxide derivatives
Reduction: Amine derivatives
Substitution: Halogenated and functionalized aromatic compounds
Scientific Research Applications
N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-indol-1-yl)benzamide
- N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-imidazol-1-yl)benzamide
- N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzamide
Uniqueness
N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is unique due to its specific combination of the benzofuran and pyrrole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-20(15-7-9-17(10-8-15)22-11-3-4-12-22)21-13-16-14-24-19-6-2-1-5-18(16)19/h1-12,16H,13-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDKVFGVRQEKFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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